molecular formula C7H13ClN2O B2751158 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride CAS No. 2445792-11-8

2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride

Cat. No. B2751158
M. Wt: 176.64
InChI Key: VSJMHAPPPOPTKV-UHFFFAOYSA-N
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Description

“2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Molecular Structure Analysis

The molecular structure of “2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride” includes a 5-membered oxazole ring with a methyl group at position 3 and a propan-2-amine group attached to it . The InChI code for this compound is 1S/C7H12N2O.ClH/c1-5-4-6 (10-9-5)7 (2,3)8;/h4H,8H2,1-3H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride” is 176.65 . Other specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Electrochemical Synthesis

An efficient method for synthesizing 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines like 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine and carbon dioxide has been developed, utilizing electrochemistry to avoid the use of harmful chemicals and catalysts (Feroci et al., 2005).

Synthesis of Heterocyclic Substances

2-Arylhydrazononitriles, derived from similar compounds, have been used to create a variety of heterocyclic substances with significant antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).

Chemoenzymatic Asymmetric Synthesis

A chemoenzymatic strategy has been employed for the asymmetric synthesis of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines, which are essential for synthesizing antimicrobial agents like Levofloxacin (López-Iglesias et al., 2015).

Microwave-Assisted Synthesis

Microwave reactions have been utilized for creating oxazolines and thiazolines from N-acylbenzotriazoles and amines, demonstrating a novel application in the preparation of these compounds under mild conditions (Katritzky et al., 2004).

Nanoparticle Synthesis

Bifunctional poly(2-oxazoline) macromonomers have been applied in microemulsion polymerization to form well-defined core-crosslinked nanoparticles, useful in drug delivery and diagnostics (Kampmann et al., 2016).

Ionic Liquid for CO2 Fixation

Ionic liquids have been used in synthesizing 5-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, amines, and CO2, providing an environmentally friendly approach (Gu et al., 2005).

Synthesis of Antimicrobial Oligomers

Supercritical CO2 has been used to obtain biocompatible 2-oxazoline-based oligomers with biocidal properties against bacteria like Staphylococcus aureus and Escherichia coli (Correia et al., 2011).

Anticancer Compound Synthesis

Novel 1,2,4-triazolin-3-one derivatives synthesized from related compounds showed in vitro anticancerous action against various human tumor cell lines (Kattimani et al., 2013).

Antibacterial Study

New heterocyclic compounds containing the 2-(5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl) fragment exhibited good antibacterial activity against pathogens like Pseudomonas aeruginosa and Bacillus subtilis (Mehta, 2016).

properties

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-5-4-6(10-9-5)7(2,3)8;/h4H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJMHAPPPOPTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C)(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine;hydrochloride

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